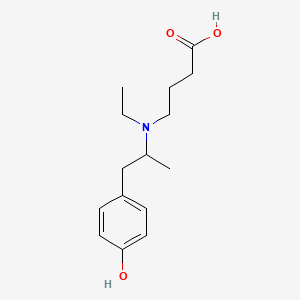

O-Desmethyl Mebeverine Acid

Descripción general

Descripción

El ácido O-desmetil Mebeverina, también conocido como ácido 4-[Etil[2-(4-hidroxifenil)-1-metiletil]amino] butanoico, es un metabolito de la Mebeverina. La Mebeverina es un agente antiespasmódico miotrópico utilizado principalmente para aliviar los espasmos en el tracto gastrointestinal. El compuesto se caracteriza por su fórmula molecular C15H23NO3 y un peso molecular de 265,35 .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis del ácido O-desmetil Mebeverina implica la hidrólisis de la Mebeverina. La Mebeverina, al ser un éster, sufre una rápida hidrólisis en presencia de esterasas para formar sus principales metabolitos, incluido el ácido O-desmetil Mebeverina . La reacción generalmente ocurre en condiciones suaves, con el uso de soluciones acuosas y ajustes de pH apropiados para facilitar el proceso de hidrólisis.

Métodos de producción industrial: En entornos industriales, la producción de ácido O-desmetil Mebeverina sigue una vía de hidrólisis similar. El proceso implica la hidrólisis controlada de la Mebeverina en condiciones optimizadas para garantizar un alto rendimiento y pureza del metabolito deseado. El uso de técnicas de cromatografía líquida de alta resolución (HPLC) y espectrometría de masas (MS) es común para la purificación y cuantificación del compuesto .

Análisis De Reacciones Químicas

Tipos de reacciones: El ácido O-desmetil Mebeverina sufre diversas reacciones químicas, incluidas reacciones de oxidación, reducción y sustitución. Estas reacciones están influenciadas por los grupos funcionales presentes en el compuesto, como los grupos hidroxilo y amino.

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes como el permanganato de potasio (KMnO4) o el peróxido de hidrógeno (H2O2) se pueden usar para oxidar el ácido O-desmetil Mebeverina.

Reducción: Los agentes reductores como el borohidruro de sodio (NaBH4) o el hidruro de litio y aluminio (LiAlH4) se emplean para reacciones de reducción.

Sustitución: Las reacciones de sustitución nucleófila se pueden llevar a cabo utilizando reactivos como el hidróxido de sodio (NaOH) o el carbonato de potasio (K2CO3).

Productos principales: Los productos principales formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados. Por ejemplo, la oxidación puede producir cetonas o aldehídos correspondientes, mientras que la reducción puede producir alcoholes o aminas .

Aplicaciones Científicas De Investigación

Pharmacokinetics and Metabolism

O-Desmethyl Mebeverine Acid is produced through the metabolic pathway of Mebeverine, which undergoes hydrolysis and demethylation. The primary metabolites include Mebeverine Acid and Desmethyl Mebeverine Acid, with this compound being a crucial component in understanding the drug's pharmacokinetic profile.

Table 1: Key Pharmacokinetic Parameters of this compound

| Parameter | Value (Mean ± SD) |

|---|---|

| Cmax (ng/ml) | 291.81 ± 125.92 |

| Tmax (h) | 3.19 ± 1.48 |

| AUC0-t (ng.h/ml) | 2191.85 ± 542.94 |

These parameters indicate that this compound reaches peak plasma concentrations within approximately 3 hours post-administration, demonstrating significant bioavailability and systemic exposure in human subjects .

Therapeutic Implications

This compound's role as a metabolite provides insights into the therapeutic efficacy of Mebeverine in treating conditions such as Irritable Bowel Syndrome (IBS). Studies have shown that Mebeverine exhibits myotropic antispasmodic effects by blocking sodium and calcium channels in smooth muscle cells, thereby alleviating gastrointestinal spasms .

Case Study: Efficacy in IBS Treatment

A systematic review evaluated the efficacy of Mebeverine in IBS management, revealing that while it is well-tolerated, its effectiveness compared to placebo was not statistically significant . However, the presence of metabolites like this compound may contribute to the overall therapeutic effect by enhancing the drug's action on smooth muscle relaxation.

Analytical Methods for Detection

The detection and quantification of this compound in biological samples are essential for pharmacokinetic studies. Recent advancements in analytical techniques such as High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS/MS) have enabled rapid and sensitive determination of this metabolite in human plasma .

Table 2: Analytical Techniques for this compound

| Technique | Description |

|---|---|

| HPLC-MS/MS | High sensitivity and specificity for metabolite detection in plasma samples. |

| GC-MS | Used for identifying metabolic pathways and confirming metabolite structures. |

Future Research Directions

Further research is warranted to explore the full therapeutic potential of this compound and its metabolites. Investigations into its pharmacodynamics, long-term effects, and interactions with other medications could provide valuable insights into optimizing treatment protocols for gastrointestinal disorders.

Mecanismo De Acción

El ácido O-desmetil Mebeverina ejerce sus efectos al interactuar con las células musculares lisas en el tracto gastrointestinal. El compuesto actúa como un agente antiespasmódico musculotópico, dirigiéndose selectivamente a los músculos lisos y alterando su actividad contráctil. Se cree que esta acción implica el bloqueo de los canales de sodio rápidos y los canales de calcio lentos en la membrana de los miocitos, previniendo la contracción muscular y aliviando los espasmos .

Compuestos Similares:

Mebeverina: El compuesto original, utilizado como un agente antiespasmódico.

Ácido Mebeverina: Otro metabolito primario de la Mebeverina.

Alcohol Mebeverina: Un metabolito formado durante la hidrólisis de la Mebeverina.

Comparación: El ácido O-desmetil Mebeverina es único debido a sus modificaciones estructurales específicas, que influyen en su estabilidad metabólica y actividad farmacológica. A diferencia de la Mebeverina, que se hidroliza rápidamente, el ácido O-desmetil Mebeverina exhibe una vida media más larga y propiedades farmacocinéticas distintas. Esta singularidad lo convierte en un compuesto valioso para estudiar el metabolismo y los efectos terapéuticos de la Mebeverina .

Comparación Con Compuestos Similares

Mebeverine: The parent compound, used as an antispasmodic agent.

Mebeverine acid: Another primary metabolite of Mebeverine.

Mebeverine alcohol: A metabolite formed during the hydrolysis of Mebeverine.

Comparison: O-desmethyl Mebeverine acid is unique due to its specific structural modifications, which influence its metabolic stability and pharmacological activity. Unlike Mebeverine, which is rapidly hydrolyzed, this compound exhibits a longer half-life and distinct pharmacokinetic properties. This uniqueness makes it a valuable compound for studying the metabolism and therapeutic effects of Mebeverine .

Actividad Biológica

O-Desmethyl Mebeverine Acid (ODMA) is a significant metabolite of the drug Mebeverine, which is primarily used as a musculotropic antispasmodic agent for treating abdominal cramps and irritable bowel syndrome (IBS). This article explores the biological activity of ODMA, focusing on its pharmacological properties, metabolic pathways, and potential therapeutic applications.

- Molecular Formula : C₁₅H₂₃NO₃

- Molecular Weight : 265.348 g/mol

- CAS Number : 586357-02-0

ODMA retains antispasmodic properties similar to its parent compound, Mebeverine. It primarily functions by inhibiting gastrointestinal motility and reducing spasms in smooth muscle tissue. This action is crucial for alleviating symptoms associated with IBS and other gastrointestinal disorders .

Pharmacokinetics

ODMA's pharmacokinetic profile is enhanced by its deuterium-labeled variants, such as this compound D5. The incorporation of deuterium allows researchers to track the compound's metabolism more accurately using mass spectrometry techniques. This tracking provides insights into absorption, distribution, metabolism, and elimination (ADME) processes, which are vital for understanding its efficacy and safety profile .

In Vitro Studies

Recent studies have evaluated the biological activity of ODMA through various in vitro assays:

- Antispasmodic Activity : ODMA was shown to inhibit contractions in isolated smooth muscle preparations, confirming its role as an antispasmodic agent.

- Cytotoxicity Testing : In experiments involving human malignant leukemic cell lines (LAMA-84, K-562), ODMA exhibited no cytotoxic effects at tested concentrations, indicating a favorable safety profile for therapeutic use .

In Silico Studies

Computational modeling has been employed to predict the interactions of ODMA with various biological targets. Molecular docking studies suggest that ODMA may interact with calcium channels, modulating calcium influx and influencing smooth muscle cell responses .

Comparative Analysis with Related Compounds

The following table summarizes the properties of ODMA compared to its parent compound and other related metabolites:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| This compound | C₁₅H₂₃NO₃ | Antispasmodic activity; metabolite of Mebeverine |

| Mebeverine | C₁₅H₂₁NO₃ | Parent compound; broader application |

| O-Methyl Mebeverine | C₁₅H₂₁NO₃ | Lacks deuterium labeling |

This comparison highlights the structural similarities and differences that contribute to their respective biological activities.

Clinical Relevance

In clinical settings, ODMA has been noted for its role in managing IBS symptoms. Case studies indicate that patients receiving treatment with Mebeverine often show improved gastrointestinal function, attributed in part to the actions of ODMA .

Propiedades

IUPAC Name |

4-[ethyl-[1-(4-hydroxyphenyl)propan-2-yl]amino]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23NO3/c1-3-16(10-4-5-15(18)19)12(2)11-13-6-8-14(17)9-7-13/h6-9,12,17H,3-5,10-11H2,1-2H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJTCBAFIXOMULT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CCCC(=O)O)C(C)CC1=CC=C(C=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20661899 | |

| Record name | 4-{Ethyl[1-(4-hydroxyphenyl)propan-2-yl]amino}butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20661899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

586357-02-0 | |

| Record name | 4-{Ethyl[1-(4-hydroxyphenyl)propan-2-yl]amino}butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20661899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.